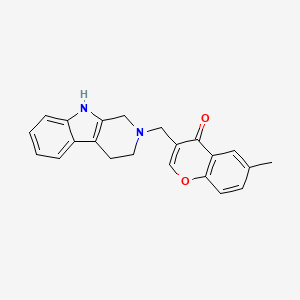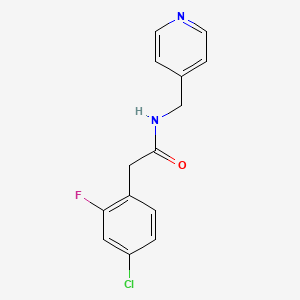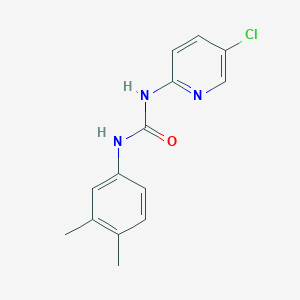![molecular formula C17H20FNO3 B5403607 6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5403607.png)
6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{[(2-fluorobenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexene carboxylic acids. It is commonly referred to as 'FDCA' and has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of FDCA is not yet fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of microorganisms, leading to their death. The anti-inflammatory and antioxidant properties of FDCA are thought to be mediated through its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
FDCA has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, FDCA has been shown to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and diabetes.
実験室実験の利点と制限
FDCA has several advantages as a research tool. It is relatively easy to synthesize, and its antimicrobial, anti-inflammatory, and antioxidant properties make it a versatile compound for studying various biological processes. However, FDCA has some limitations as well, including its potential toxicity and limited solubility in water.
将来の方向性
There are several potential future directions for the research on FDCA. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including infectious diseases and inflammatory disorders. Additionally, FDCA could be used as a lead compound for the development of novel antimicrobial and anti-inflammatory agents. Further studies are needed to fully understand the mechanism of action of FDCA and its potential applications in various fields of scientific research.
合成法
The synthesis of FDCA involves the reaction of 2-fluorobenzaldehyde with 3,4-dimethylcyclohexanone in the presence of ammonium acetate and acetic acid. The resulting intermediate is then subjected to a series of reactions involving N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to obtain the final product.
科学的研究の応用
FDCA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, FDCA has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutics.
特性
IUPAC Name |
6-[(2-fluorophenyl)methylcarbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-10-7-13(14(17(21)22)8-11(10)2)16(20)19-9-12-5-3-4-6-15(12)18/h3-6,13-14H,7-9H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJVPQAWKNAIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NCC2=CC=CC=C2F)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199637 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 4-nitrobenzoate](/img/structure/B5403524.png)
![(3aR*,7aS*)-2-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5403531.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-5,6-dimethylpyrimidin-4-amine](/img/structure/B5403553.png)
![1-methyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}piperazine](/img/structure/B5403558.png)

![N-(2,6-dimethylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5403569.png)
![4,7-dimethyl-N,8-diphenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5403574.png)

![2-[1-(2-methyl-2-phenylpropanoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5403591.png)
![5-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-methoxyphenol](/img/structure/B5403595.png)
![4-butoxy-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5403602.png)
![6-methyl-N~4~-[2-(methylthio)phenyl]-2,4-pyrimidinediamine](/img/structure/B5403618.png)
